Cystein-S-Yl Cacodylate

Description

Properties

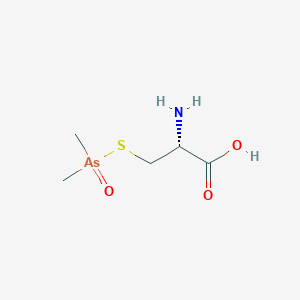

Molecular Formula |

C5H12AsNO3S |

|---|---|

Molecular Weight |

241.14 g/mol |

IUPAC Name |

(2R)-2-amino-3-dimethylarsorylsulfanylpropanoic acid |

InChI |

InChI=1S/C5H12AsNO3S/c1-6(2,10)11-3-4(7)5(8)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

HBKZDQYWGRUTJX-BYPYZUCNSA-N |

Isomeric SMILES |

C[As](=O)(C)SC[C@@H](C(=O)O)N |

Canonical SMILES |

C[As](=O)(C)SCC(C(=O)O)N |

Origin of Product |

United States |

Mechanistic Insights into Cysteine S Yl Cacodylate Formation

Chemical Reaction Pathway of Cacodylate with Protein Cysteine Thiols

The fundamental reaction involves the nucleophilic attack of the sulfur atom from a cysteine's thiol group (-SH) on the arsenic atom of cacodylic acid. rsc.org This results in the formation of a stable, covalent As-S bond, creating the Cysteine-S-yl Cacodylate adduct. nih.govplos.org This modification has been identified in numerous protein structures deposited in the Protein Data Bank (PDB). rsc.orgplos.org The reaction specifically targets the sulfhydryl group of cysteine residues, which are available to participate in this covalent modification. rsc.orgepa.gov

Cacodylic acid, a dimethylarsinic acid compound, is frequently used as a buffering agent in protein purification and crystallization experiments. rsc.orgnih.govplos.org Its utility stems from its pKa of approximately 6.3, which provides an effective buffering range between pH 5.0 and 7.5. nih.govplos.org This range is suitable for maintaining the stability and solubility of many proteins during the often lengthy process of crystallization. The use of cacodylate buffer can inadvertently lead to the modification of cysteine residues, a phenomenon that has been leveraged for phasing in X-ray crystallography. rsc.orgnih.govplos.org

Table 1: Properties of Cacodylate Buffer in Crystallography

| Property | Value/Description | Source(s) |

| Chemical Name | Dimethylarsinic Acid | rsc.org |

| pKa | ~6.3 | rsc.orgnih.govplos.org |

| Effective pH Range | 5.0 - 7.5 | nih.govplos.org |

| Common Concentration | 100 mM | acs.orgnih.gov |

| Primary Use | Buffering agent in protein crystallization | rsc.orgnih.govplos.org |

The bond formed between the arsenic atom of cacodylate and the sulfur atom of a cysteine residue is a covalent As-S linkage. nih.govplos.org In this adduct, the arsenic is directly attached to the sulfur, forming a dimethylarsinoyl-cysteine. plos.orgiucr.org This modification effectively caps (B75204) the cysteine thiol group. The formation of this bond is robust enough to be readily observed in the electron density maps generated during X-ray diffraction experiments, allowing for precise structural determination of the modified residue. nih.gov The resulting moiety is often represented as [PSAs(=O)(CH3)2], where 'P' denotes the protein backbone. iucr.org

Structural Characterization of Cysteine S Yl Cacodylate Protein Adducts

Crystallographic Determination of Cysteine-S-yl Cacodylate Binding Sites

X-ray crystallography stands as a powerful technique for elucidating the three-dimensional structures of macromolecules at atomic resolution. It has been instrumental in identifying and characterizing the binding of cysteine-S-yl cacodylate to various proteins.

Identification of Modified Cysteine Residues in Protein Active Sites and Surfaces

Crystallographic studies have successfully identified cysteine residues modified by cacodylate in both the active sites and on the surfaces of proteins. Cacodylate, often used as a buffering agent in protein crystallization, can react with solvent-exposed and reactive cysteine residues. researchgate.net This modification has been observed in several proteins, including yeast Nit2 (yNit2), a putative pyrazinamidase/nicotinamidase from Streptococcus mutans (SmPncA), and human caspase-6. researchgate.netiucr.org

In the case of yNit2, crystallization in the presence of cacodylate buffer resulted in the formation of a covalent adduct with the active site cysteine. iucr.org Similarly, for SmPncA and caspase-6, surface cysteines were modified by the cacodylate buffer used during crystallization. nih.govplos.org In SmPncA, the single cysteine residue, Cys136, was identified as the site of cacodylate modification. nih.gov For caspase-6, which was prepared with the reducing agent dithiothreitol (B142953) (DTT), four cysteine residues were found to be bound to a trivalent arsenic group derived from cacodylate. plos.org This specific modification of surface cysteines has been noted in over eighty protein structures deposited in the Protein Data Bank (PDB). nih.govplos.org

Table 1: Examples of Proteins with Crystallographically Determined Cysteine-S-yl Cacodylate Adducts

| Protein | Modified Cysteine Residue(s) | Location of Modification | PDB ID (if available) |

| Yeast Nit2 (yNit2) | Active Site Cysteine | Active Site | Not specified |

| S. mutans PncA (SmPncA) | Cys136 | Protein Surface | Not specified |

| Human Caspase-6 | Four Cysteine Residues | Protein Surface | Not specified |

| HIV-1 Integrase | Two Cysteine Residues | Not specified | Not specified |

| Aurora A | Cys247 | Not specified | Not specified |

This table provides examples of proteins where cysteine-S-yl cacodylate adducts have been identified through crystallographic methods.

Intermolecular Interactions Between Cysteine-S-yl Cacodylate and Protein Residues

Detailed analysis of crystal structures reveals specific intermolecular interactions between the cysteine-S-yl cacodylate moiety and neighboring amino acid residues. In yNit2, the γ-carboxyl group of a glutamic acid residue (Glu45) forms a direct hydrogen bond with the cysteine-S-yl cacodylate. iucr.org Additionally, several other residues, including glutamic acid, asparagine, and threonine, form hydrogen bonds with water molecules that are in close proximity to the adduct. iucr.org A broader analysis of arsenic-containing protein structures indicates that besides cysteine, amino acids such as glutamic acid, aspartic acid, serine, and arginine frequently interact with the arsenic atom. rsc.org The sulfur atom of cysteine and the side-chain oxygen atoms of acidic and hydroxyl-containing residues are often involved in these interactions. rsc.org The bond distance between the arsenic atom and the cysteine sulfur is typically in the range of 2.2–2.4 Å. rsc.org

Advanced Analytical Techniques for Adduct Confirmation and Localization

While crystallography provides a detailed three-dimensional view, other analytical techniques are crucial for confirming the presence of the adduct and precisely localizing the arsenic atom.

Utilization of X-ray Anomalous Scattering for Arsenic Localization in Crystal Structures

The presence of the arsenic atom in the cysteine-S-yl cacodylate adduct makes it an excellent candidate for X-ray anomalous scattering techniques, particularly single-wavelength anomalous diffraction (SAD). researchgate.netplos.org Arsenic's K absorption edge is close to that of selenium, allowing data collection on synchrotron beamlines optimized for Se-SAD experiments. plos.org This method has been successfully used for the de novo phasing of protein structures, as demonstrated with SmPncA and caspase-6. researchgate.netplos.org The anomalous signal generated by the arsenic atom is sufficient to solve the phase problem in crystallography, thereby confirming the location of the modified cysteine. plos.org In the case of HIV-1 integrase, which contains two As atoms each covalently bound to a cysteine, anomalous difference Fourier maps clearly revealed peaks at the two arsenic sites. researchgate.net

Complementary Spectroscopic Methods for Adduct Verification

Mass spectrometry (MS) is a powerful complementary technique for confirming the formation of the cysteine-S-yl cacodylate adduct. researchgate.netosti.gov By analyzing the mass of the protein or its peptide fragments, the precise addition of the dimethylarsinoyl group can be verified, and the number of modified cysteines can be determined. researchgate.netosti.gov For instance, in the study of a covalent inhibitor for SETD8, mass spectrometry was used to confirm the complete formation of the adduct. osti.gov

Other spectroscopic techniques can also provide valuable information. While not explicitly detailed for cysteine-S-yl cacodylate in the provided context, techniques like Raman spectroscopy have been used to study the interactions between arsenic compounds and amino acids, complementing computational analyses. rsc.org Fluorescence spectroscopy can be employed to study the binding of molecules to proteins and can detect changes in the protein's three-dimensional structure upon adduct formation. researchgate.net

Applications of Cysteine S Yl Cacodylate in Protein Structural Biology

Exploitation in Single-Wavelength Anomalous Diffraction (SAD) Phasing Methodologies

Single-wavelength anomalous diffraction (SAD) is a powerful technique used in protein crystallography to solve the phase problem, a critical step in determining the three-dimensional structure of a protein. cambridge.org The method relies on the ability of certain atoms to scatter X-rays anomalously, creating measurable differences in diffraction intensities that can be used to calculate initial phases. cambridge.org The formation of Cysteine-S-yl Cacodylate provides a convenient way to introduce an anomalous scatterer, arsenic, into a protein.

Principles of Arsenic Anomalous Scattering for Phase Determination

The phasing power of an anomalous scatterer is dependent on its anomalous scattering factors, f' and f''. cambridge.org Arsenic (As) possesses a K-absorption edge at a wavelength of approximately 1.04 Å, which is accessible at most synchrotron radiation sources. plos.orgrsc.org When X-ray data are collected at or near this absorption edge, the arsenic atoms in the Cysteine-S-yl Cacodylate adduct exhibit significant anomalous scattering. plos.orgnumberanalytics.com This anomalous signal, arising from the arsenic atoms, can be strong enough to determine the initial phases for the entire protein structure, even with a single arsenic atom per ~200 amino acid residues. plos.org

The process involves collecting a single diffraction dataset at a wavelength that maximizes the anomalous signal from the arsenic atoms. hod4.net The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l), known as Bijvoet differences, are then used to locate the positions of the arsenic atoms within the crystal lattice. plos.org Once the substructure of the anomalous scatterers is determined, this information is used to calculate initial phases for the protein, which can then be improved and extended to reveal the complete electron density map of the molecule. plos.orgnih.gov

Comparative Advantages and Limitations Relative to Selenium-Methionine Incorporation

The most common method for introducing an anomalous scatterer into a protein is the incorporation of selenomethionine (B1662878) (SeMet) in place of methionine during protein expression. While effective, this method has some limitations. The production of SeMet-labeled proteins can sometimes be toxic to the expression host, leading to low protein yields. Furthermore, the protein may not fold correctly or may be less stable with the incorporated SeMet.

The use of Cysteine-S-yl Cacodylate offers several advantages over SeMet incorporation:

Simplicity: The modification occurs by simply including cacodylate buffer in the crystallization solution, eliminating the need for special protein expression protocols. plos.org

Post-purification Modification: The reaction happens with the purified protein, avoiding potential issues with protein expression and folding. plos.org

Surface Modification: Cacodylate reacts with solvent-accessible cysteine residues, which are often on the protein surface and less likely to disrupt the core structure and function. plos.org

However, there are also limitations to this method:

Dependence on Cysteine Availability: The protein must have at least one reactive, solvent-accessible cysteine residue for the modification to occur. The occurrence of cysteines in proteins is about 2%. plos.org

Reaction Conditions: The reaction can be dependent on pH and the presence of reducing agents. In the presence of a reducing agent like dithiothreitol (B142953) (DTT), the pentavalent arsenic in cacodylate can be reduced to a trivalent state, which also readily reacts with cysteine. plos.orgnih.govnih.gov

Potential for Heterogeneity: Incomplete reaction or reaction with multiple cysteine residues could lead to a heterogeneous population of modified proteins, which might hinder crystallization or complicate structure determination.

Table 1: Comparison of SAD Phasing Methods

| Feature | Cysteine-S-yl Cacodylate | Selenomethionine (SeMet) Incorporation |

|---|---|---|

| Principle | Covalent modification of cysteine with arsenic-containing cacodylate. plos.org | Replacement of methionine with selenomethionine during protein synthesis. |

| Advantages | Simple procedure, no special protein expression needed, modifies surface residues. plos.org | Well-established method, can often provide strong anomalous signal. |

| Limitations | Requires accessible cysteine residues, potential for incomplete reaction. plos.org | Can be toxic to expression host, may affect protein folding and stability. |

Case Studies of Protein Structure Solution Facilitated by Cysteine-S-yl Cacodylate Formation

The utility of Cysteine-S-yl Cacodylate in SAD phasing has been demonstrated in the structure determination of several proteins.

Pyrazinamidase/nicotinamidase (SmPncA) from Streptococcus mutans : The crystal structure of SmPncA was solved using As-SAD phasing. plos.orgnih.govnih.gov In this case, a single cysteine residue was modified by cacodylate, which was present as a buffering agent. The anomalous signal from the single arsenic atom was sufficient to determine the phases and solve the structure. nih.gov

Human Caspase-6 (Casp6) : The structure of Casp6 was also determined by As-SAD. plos.orgnih.govnih.gov In the presence of the reducing agent DTT, four cysteine residues were found to be modified by the reduced form of cacodylate. nih.gov The arsenic atoms were the sole anomalous scatterers used for phasing. nih.gov

HIV-1 Integrase : In the structural studies of the HIV-1 integrase catalytic domain, two cysteine residues were modified by cacodylate in the crystallization solution. The anomalous signal from the bound arsenic atoms was utilized for multi-wavelength anomalous diffraction (MAD) phasing to determine the structure. acs.org

Table 2: Case Studies of Protein Structure Solution using Cysteine-S-yl Cacodylate

| Protein | Organism | PDB ID | Phasing Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyrazinamidase/nicotinamidase | Streptococcus mutans | 3S2S | As-SAD | A single arsenic atom provided sufficient anomalous signal for phasing. | plos.orgrsc.org |

| Caspase-6 | Homo sapiens | 3S70 | As-SAD | Four cysteines were modified by the reduced form of cacodylate, enabling structure solution. | plos.orgrsc.org |

| HIV-1 Integrase | Human immunodeficiency virus 1 | 1B9D | As-MAD | Two modified cysteines provided the anomalous signal for phasing. | rsc.orgacs.org |

Probing Protein Structure-Function Relationships Through Adduct Formation

The specific and covalent nature of the reaction between cacodylate and cysteine residues can also be exploited to investigate the structure and function of proteins.

Cysteine-S-yl Cacodylate as a Tool for Identifying Reactive Cysteine Residues

Cysteine residues play diverse roles in proteins, from catalysis to structural stabilization through disulfide bonds. bbk.ac.uk The reactivity of a cysteine's thiol group is highly dependent on its local environment, including its pKa, solvent accessibility, and proximity to other charged or polar groups. nih.govnih.gov Identifying these reactive cysteines is crucial for understanding protein function and for site-specific labeling studies. nih.govnih.gov

The formation of a Cysteine-S-yl Cacodylate adduct can serve as a chemical probe to identify reactive cysteine residues. biorxiv.org By incubating a protein with cacodylate and then using techniques like mass spectrometry, it is possible to identify which specific cysteine residues have been modified. nih.gov This information can pinpoint cysteines that are solvent-exposed and have a lowered pKa, making them more nucleophilic and thus more reactive. Such hyper-reactive cysteines are often located in functionally important regions of a protein, such as enzyme active sites or allosteric binding pockets. mdpi.com

Investigation of Conformational Changes in Proteins Upon Adduct Formation

The binding of a ligand or the modification of a specific amino acid residue can induce conformational changes in a protein, which are often linked to its function. nih.gov The formation of a Cysteine-S-yl Cacodylate adduct introduces a bulky, charged group onto the protein surface, which can perturb the local or even global conformation of the protein.

By comparing the crystal structure of the protein with and without the cacodylate adduct, researchers can gain insights into the flexibility of the region surrounding the modified cysteine. For instance, if the adduct formation leads to a significant change in the protein's conformation, it suggests that the modified region is conformationally dynamic and may be involved in the protein's functional mechanism. This approach can be particularly useful for studying proteins that undergo conformational changes upon binding to other molecules or as part of their catalytic cycle.

Implications and Future Directions in Research

Methodological Considerations and Potential Artifacts in Structural Studies.

The appearance of Cystein-S-yl Cacodylate in protein crystal structures necessitates a careful evaluation of its origin. The use of cacodylate as a buffering agent in crystallization is widespread, creating a potential for the incidental modification of cysteine residues. nih.gov Distinguishing this artifact from a biologically relevant or intentionally induced modification is paramount for accurate structural and functional interpretations.

Strategies for Controlled and Targeted Cysteine-S-yl Cacodylate Formation.

While often an artifact, the specific reactivity of arsenic compounds with cysteine can be harnessed for targeted protein modification. Achieving controlled formation requires careful manipulation of reaction conditions and protein engineering:

Site-Directed Mutagenesis: Introducing a uniquely reactive cysteine residue at a specific site within a protein allows for targeted labeling. This is particularly effective in proteins that naturally lack accessible cysteines. nih.govnih.gov

pH Control: The reactivity of the cysteine thiol is pH-dependent. By maintaining the pH below the pKa of other nucleophilic residues like lysine, the selectivity for cysteine modification can be enhanced. tocris.com

Engineered Binding Motifs: The development of specific peptide tags, such as the tetracysteine motif (Cys-Cys-X-X-Cys-Cys), which can bind biarsenical probes with high affinity and specificity, offers a powerful strategy for targeted labeling. rsc.org This approach demonstrates the potential for designing proteins with specific arsenic-binding sites. researchgate.netacs.org

Proximity-Driven Reactions: Utilizing a targeting moiety to bring the arsenic compound into close proximity with a specific cysteine residue can enhance the rate and selectivity of the reaction. This strategy is being explored in the development of targeted protein degraders (PROTACs) and other chemical biology tools. tocris.comacs.orgmdpi.com

Broader Significance of Protein-Arsenic Adducts in Chemical Biology.

The study of protein-arsenic adducts, including this compound, extends far beyond crystallographic curiosities. These adducts have significant implications in various areas of chemical biology:

Enzyme Inhibition: Trivalent arsenicals are known to be potent inhibitors of numerous enzymes by targeting their active site cysteine residues. acs.orgacs.org The formation of a stable arsenic-cysteine adduct can irreversibly block substrate binding and catalytic activity. This property has been exploited in the development of therapeutic agents and as a tool to probe enzyme mechanisms.

Toxicology and Disease Mechanisms: The toxicity of arsenic is largely attributed to its interaction with sulfhydryl groups in proteins. acs.org The formation of protein-arsenic adducts can disrupt critical cellular processes, leading to oxidative stress, inhibition of DNA repair, and induction of apoptosis. acs.orgfrontiersin.org Understanding these interactions is crucial for elucidating the molecular basis of arsenic-related diseases and developing potential antidotes.

Chemical Probes and Biosensors: The specific reactivity of arsenicals with cysteine has been leveraged to create fluorescent probes for protein labeling and imaging. Biarsenical dyes like FlAsH and ReAsH, when combined with tetracysteine-tagged proteins, allow for the visualization of protein localization and dynamics in living cells. rsc.org

Structural Biology Phasing: The anomalous scattering properties of arsenic make it a useful tool for solving the phase problem in X-ray crystallography. The incidental or deliberate formation of this compound can be used for Single-wavelength Anomalous Diffraction (SAD) phasing to determine novel protein structures. nih.govrsc.org

Prospective Research Avenues in Cysteine-S-yl Cacodylate Chemistry and Its Applications.

The unique chemistry of the arsenic-cysteine linkage presents numerous opportunities for future research and development.

Development of Novel Synthetic Approaches for Cysteine-S-yl Cacodylate and Derivatives.

The synthesis of Cysteine-S-yl Cacodylate and its derivatives is crucial for advancing research in this area. While the incidental formation in the presence of cacodylate and a reducing agent is known, more controlled and versatile synthetic methods are needed.

Direct Synthesis: Developing robust methods for the direct synthesis of Cysteine-S-yl Cacodylate as a stable, characterizable compound would enable more precise biochemical and biophysical studies. This could involve the reaction of protected cysteine derivatives with activated cacodylic acid species.

Derivative Synthesis: The synthesis of a library of Cysteine-S-yl Cacodylate derivatives with varying functional groups would be highly valuable. For example, incorporating fluorophores, biotin (B1667282) tags, or photo-crosslinkers would create powerful tools for chemical biology research. acs.orgd-nb.info This could be achieved through the modification of the cacodylate methyl groups or by using functionalized cysteine precursors. nih.govgoogle.comtandfonline.com

Solid-Phase Synthesis: Adapting synthetic strategies to solid-phase peptide synthesis would allow for the site-specific incorporation of Cysteine-S-yl Cacodylate or its derivatives directly into peptides and small proteins. nih.gov

| Synthetic Approach | Potential Application | Key Challenge |

| Direct Synthesis of Cysteine-S-yl Cacodylate | Biochemical standards, in vitro assays | Stability and purification of the adduct |

| Synthesis of Functionalized Derivatives | Fluorescent labeling, affinity purification | Compatibility of functional groups with arsenic chemistry |

| Solid-Phase Peptide Synthesis Incorporation | Site-specific modification of peptides | Stability of the adduct to cleavage and deprotection conditions |

Computational Modeling and Simulation of Adduct-Protein Interactions.

Computational methods offer a powerful lens through which to investigate the structural and energetic aspects of Cysteine-S-yl Cacodylate-protein interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the adduct within a protein's binding site. nih.govmdpi.com These simulations can help to understand how the adduct affects protein conformation, flexibility, and interactions with other molecules. acs.orgmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For a more detailed understanding of the covalent bond formation and the electronic properties of the adduct, hybrid QM/MM methods are particularly suitable. acs.orgresearchgate.netresearchgate.netmdpi.com The QM region can be centered on the arsenic-sulfur bond and the surrounding residues to accurately model the electronic structure and reactivity, while the rest of the protein is treated with a more computationally efficient MM force field.

Binding Affinity Calculations: Computational methods can be used to predict the binding affinity of Cysteine-S-yl Cacodylate to different proteins and to identify key residues involved in the interaction. nih.govacs.org This information can be used to design proteins with enhanced arsenic binding capabilities or to develop inhibitors that target arsenic-binding proteins.

In Silico Design: Computational tools can be used to design proteins with novel arsenic-binding sites. This involves identifying suitable locations for cysteine mutations and predicting the stability and specificity of the resulting adduct. researchgate.net

Exploration of Cysteine-S-yl Cacodylate in Advanced Protein Engineering

The modification of proteins with Cysteine-S-yl Cacodylate, forming a stable covalent bond between an arsenic atom and the sulfur of a cysteine residue, presents intriguing, albeit largely unexplored, possibilities for advanced protein engineering. While its primary application has been in the realm of protein crystallography for phasing purposes, the unique characteristics of the arsenic-cysteine linkage suggest potential for broader biotechnological applications. nih.govacs.org This section will delve into the prospective uses of Cysteine-S-yl Cacodylate in creating proteins with novel functionalities and for site-specific modifications.

The formation of Cysteine-S-yl Cacodylate occurs through the reaction of cacodylic acid with a cysteine residue. nih.gov Trivalent arsenicals, in general, exhibit a high affinity for sulfhydryl groups found in cysteine residues. acs.orgnih.gov This specific reactivity allows for the targeted modification of proteins at cysteine sites. The resulting arsenic-sulfur bond can alter the local protein environment, which can be harnessed for various protein engineering goals. nih.gov

One potential avenue for exploration is the use of the Cysteine-S-yl Cacodylate modification to enhance protein stability. The introduction of this modification can lead to conformational changes in the protein. nih.gov Depending on the location of the modified cysteine, this could potentially lock the protein into a more stable conformation, increasing its resistance to denaturation. For instance, surface-exposed cysteines that might otherwise lead to aggregation through intermolecular disulfide bonds could be capped with the cacodylate group, potentially improving the protein's shelf-life and utility in various applications. plos.org

Furthermore, the arsenic atom in Cysteine-S-yl Cacodylate could serve as a unique probe for studying protein structure and dynamics beyond crystallography. The arsenic atom provides a specific signal that can be detected by various analytical techniques. oup.comresearchgate.net This opens up the possibility of using this modification in techniques like NMR spectroscopy to study protein folding and conformational changes in solution, providing complementary data to solid-state crystal structures.

Another area of future research lies in the development of novel bioconjugation strategies. The specific reaction between cacodylate and cysteine could be exploited to attach other molecules, such as fluorescent dyes or therapeutic agents, to a protein. researchgate.net While other methods for cysteine modification exist, the unique properties of the arsenic-cysteine bond might offer advantages in terms of stability or reactivity under specific conditions. Research into trivalent organic arsenicals has shown their potential for specific disulfide-bond bridging, suggesting a degree of controllable reactivity. acs.org

The creation of engineered proteins with novel binding capabilities is a cornerstone of advanced protein engineering. The Cysteine-S-yl Cacodylate modification could be used to create novel metal-binding sites within a protein. The arsenic atom, once incorporated, could potentially coordinate with other nearby residues, forming a unique metal-centered binding pocket that could be engineered to recognize specific ions or small molecules. pnas.org This could lead to the development of novel biosensors or enzymes with tailored catalytic activities. For example, proteins with high affinity for arsenic have been explored as the basis for biosensors to detect arsenic in various samples. nih.gov

The table below summarizes the potential applications of Cysteine-S-yl Cacodylate in advanced protein engineering, drawing parallels with known applications of other arsenic-containing compounds and cysteine modifications.

| Potential Application Area | Description | Rationale based on Arsenic-Cysteine Chemistry | Relevant Research Parallels |

| Protein Stabilization | Increasing the thermal or chemical stability of a protein. | The covalent modification can restrict conformational flexibility and block reactive cysteine thiols from forming aggregates. nih.govplos.org | Studies on other cysteine modifications to prevent aggregation. plos.org |

| Biophysical Probing | Using the arsenic atom as a spectroscopic handle to study protein dynamics. | The arsenic atom provides a unique signal for techniques like NMR or X-ray absorption spectroscopy. oup.comresearchgate.net | Use of other heavy atoms or spin labels in protein structural studies. |

| Site-Specific Bioconjugation | Attaching other molecules (e.g., drugs, fluorophores) to a specific cysteine residue. | The specific and stable nature of the arsenic-cysteine bond could provide a reliable conjugation point. researchgate.netacs.org | Established bioconjugation techniques targeting cysteine residues. |

| Novel Metal-Binding Sites | Engineering new functionalities by creating an arsenic-centered binding pocket. | The coordinated arsenic atom could be engineered to interact with specific ligands or substrates. pnas.org | Design of artificial metalloenzymes and biosensors. nih.gov |

While the direct application of Cysteine-S-yl Cacodylate in these advanced protein engineering fields is still in its infancy, the foundational chemistry of the arsenic-cysteine bond provides a strong rationale for future exploration. Further research is needed to fully understand the stability, reactivity, and biological compatibility of this modification in different protein contexts to unlock its full potential in the design and creation of novel proteins for a wide range of biotechnological and therapeutic purposes. acs.orgoup.com

Q & A

Q. Q1. What are the recommended experimental protocols for synthesizing and characterizing Cystein-S-Yl Cacodylate to ensure reproducibility?

Answer :

- Synthesis : Use controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios) and validate purity via HPLC or NMR . For novel derivatives, document reaction parameters (temperature, solvent, catalysts) and compare yields against established methods .

- Characterization : Employ tandem techniques:

- Reproducibility : Predefine failure criteria (e.g., <70% yield) and include negative controls .

Q. Q2. How should researchers design safety protocols for handling this compound, given its structural similarity to toxic arsenic compounds?

Answer :

Q. Q3. What are the critical parameters for optimizing cysteine-cacodylate conjugation in aqueous vs. organic solvents?

Answer :

-

Solvent selection :

Solvent Reaction Efficiency (%) Byproduct Formation Water 65–75 High (hydrolysis) DMF 80–90 Moderate THF 70–85 Low Data adapted from analogous thiol-arsenical reactions . -

Catalysts : Use triethylamine to stabilize reactive intermediates and reduce disulfide byproducts .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro vs. in vivo models?

Answer :

- Hypothesis testing :

- Meta-analysis : Apply PRISMA guidelines to evaluate confounding variables (e.g., dosing regimens, assay endpoints) .

Q. Q5. What computational strategies are effective for predicting the redox behavior of this compound in biological systems?

Answer :

Q. Q6. How can researchers design experiments to elucidate the degradation pathways of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.